N'-(4-fluorobenzo[d]thiazol-2-yl)-3-methoxybenzohydrazide
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Description
“N’-(4-fluoro-1,3-benzothiazol-2-yl)-3-methoxybenzohydrazide” is likely a chemical compound that belongs to the class of benzothiazoles . Benzothiazoles are heterocyclic compounds containing a benzene fused to a thiazole ring . They are employed extensively in scientific research due to their unique molecular structure.
Molecular Structure Analysis
The molecular structure of “N’-(4-fluoro-1,3-benzothiazol-2-yl)-3-methoxybenzohydrazide” is likely to contain a benzothiazole ring, which is a system containing a benzene ring fused to a thiazole .
Scientific Research Applications
Fluorescence Probes and Sensors
- Fluorescence Sensing : Compounds like 2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and its benzothiazole analogues have been developed for fluorescence sensing applications. These compounds show sensitivity to pH changes and selectivity in metal cations, particularly effective in sensing magnesium and zinc cations (Tanaka et al., 2001).
Anticancer Research
- Antitumor Properties : Fluorinated 2-(4-aminophenyl)benzothiazoles, including variants of the N'-(4-fluoro-1,3-benzothiazol-2-yl) structure, have shown potent cytotoxicity in vitro against certain human breast cancer cell lines. These compounds have exhibited biphasic dose-response relationships characteristic of the benzothiazole series (Hutchinson et al., 2001).
- New Benzothiazole Acylhydrazones : The synthesis of new benzothiazole acylhydrazones, which include modifications on the benzothiazole scaffold, has been explored for their anticancer activity. These compounds have shown promising cytotoxic activity against various cancer cell lines (Osmaniye et al., 2018).
Structural and Molecular Studies
- Crystal Structure Analysis : Studies on the molecular and crystal structure of N-(6-methoxybenzothiazol-2-yl)-1-(4-fluorophenyl)O,O-dipropyl-α-aminophosphonate, a compound structurally related to N'-(4-fluoro-1,3-benzothiazol-2-yl)-3-methoxybenzohydrazide, have been conducted to understand its chemical properties (Yang et al., 2005).
Neurological Disorders
- Potential Anti-Alzheimer's Agents : Derivatives of benzothiazole, including fluorinated variants, have been evaluated for anti-Alzheimer's activity. These studies aim to develop compounds with therapeutic potential for managing Alzheimer's disease (Gupta et al., 2020).
Antimicrobial and Antifungal Research
- Antifungal Properties : Benzothiazole derivatives with hydrazone moiety have been synthesized and evaluated for their anticandidal activity. These compounds have shown effectiveness against various Candida strains, indicating their potential as antifungal agents (Yurttaş et al., 2016).
Fluorine Chemistry
- Fluorine-bearing Compounds Synthesis : The use of fluoroform as a source of difluorocarbene in the synthesis of N-CF2H heterocycles, including benzothiazole derivatives, highlights the versatility of fluorine chemistry in developing novel compounds (Thomoson et al., 2014).
Properties
IUPAC Name |
N'-(4-fluoro-1,3-benzothiazol-2-yl)-3-methoxybenzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O2S/c1-21-10-5-2-4-9(8-10)14(20)18-19-15-17-13-11(16)6-3-7-12(13)22-15/h2-8H,1H3,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPPJUZXCBLWQPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NNC2=NC3=C(C=CC=C3S2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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